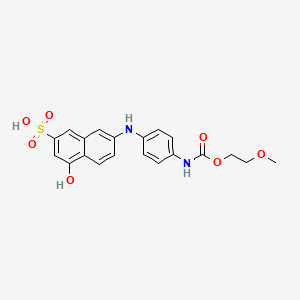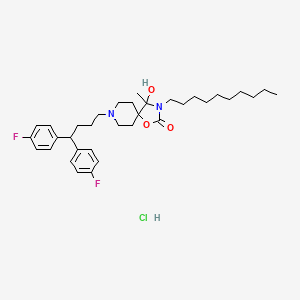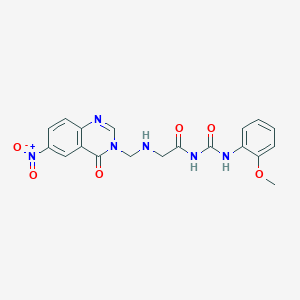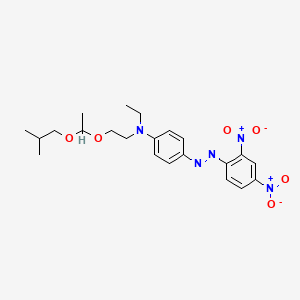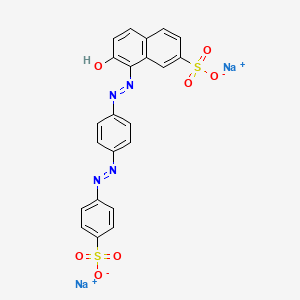
1-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-2-pyrrolidinone is a chemical compound with a unique structure that combines a pyrrolidinone ring with a hydroxy-phenylethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-2-pyrrolidinone typically involves the reaction of 2-pyrrolidinone with 2-(2-hydroxy-2-phenylethoxy)ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a hydroxyl group.
Substitution: Formation of alkyl or acyl derivatives.
Applications De Recherche Scientifique
1-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-2-pyrrolidinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the pyrrolidinone ring can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyrrolidinone: A simpler analog with a similar pyrrolidinone ring structure.
2-(2-Hydroxy-2-phenylethoxy)ethanol: A compound with a similar hydroxy-phenylethoxy group but lacking the pyrrolidinone ring.
Uniqueness
1-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-2-pyrrolidinone is unique due to the combination of the pyrrolidinone ring and the hydroxy-phenylethoxy group. This unique structure imparts specific chemical and biological properties that are not present in the similar compounds mentioned above.
Propriétés
Numéro CAS |
131961-16-5 |
|---|---|
Formule moléculaire |
C14H19NO3 |
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
1-[2-(2-hydroxy-2-phenylethoxy)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C14H19NO3/c16-13(12-5-2-1-3-6-12)11-18-10-9-15-8-4-7-14(15)17/h1-3,5-6,13,16H,4,7-11H2 |
Clé InChI |
NKPHCKIXPPKGBU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1)CCOCC(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




